

Early Investigations into the Synthesis of Technetium Isotopes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Technetium-97*

Cat. No.: *B1199928*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the seminal early investigations into the synthesis of Technetium (Tc), the first artificially produced element. The discovery and initial synthesis of its isotopes in the 1930s marked a significant milestone in nuclear chemistry and physics, paving the way for the element's critical role in modern nuclear medicine. This document details the experimental protocols, presents quantitative data from these pioneering studies, and visualizes the key processes involved.

The Dawn of Artificial Elements: The Discovery of Technetium

The existence of element 43 was predicted by Dmitri Mendeleev, who left a gap in his periodic table for an element he termed "ekamanganese." After several erroneous claims of discovery, the definitive identification of Technetium was made in 1937 by Carlo Perrier and Emilio Segrè. [1] They chemically separated and identified isotopes of element 43 from a molybdenum foil that had been irradiated with deuterons in the 37-inch cyclotron at the University of California, Berkeley.[2][3][4] This discovery was a landmark achievement as it was the first instance of a new element being synthesized artificially.

The name "Technetium," derived from the Greek word "technetos" meaning "artificial," was proposed by Perrier and Segrè in recognition of its synthetic origin.[\[5\]](#)

Experimental Protocols for the First Synthesis of Technetium Isotopes

The initial synthesis of Technetium isotopes involved the bombardment of a molybdenum target with deuterons, followed by a meticulous chemical separation process to isolate the newly formed element.

Irradiation of Molybdenum Target

The molybdenum foil, which was part of the deflector in the 37-inch cyclotron at Berkeley, was bombarded with a beam of deuterons.[\[2\]](#) This bombardment induced nuclear reactions within the molybdenum, transmuting some of its atoms into isotopes of the new element 43.

Nuclear Reactions:

The primary nuclear reactions responsible for the production of the first observed Technetium isotopes, ^{95}Tc and ^{97}Tc , were:

- $^{94}\text{Mo}(\text{d}, \text{n})^{95}\text{Tc}$
- $^{96}\text{Mo}(\text{d}, \text{n})^{97}\text{Tc}$

In these reactions, a molybdenum isotope captures a deuteron (d) and emits a neutron (n), resulting in the formation of a Technetium isotope.

Chemical Separation of Technetium

Perrier and Segrè conducted a series of chemical separations to isolate the minute quantities of radioactive Technetium from the bulk of the molybdenum target and other potential reaction byproducts. Their methodology, as detailed in their 1937 paper in the *Journal of Chemical Physics*, focused on the distinct chemical properties of element 43, which they found to be analogous to rhenium.

Detailed Methodologies:

The following steps outline the key aspects of their chemical separation protocol:

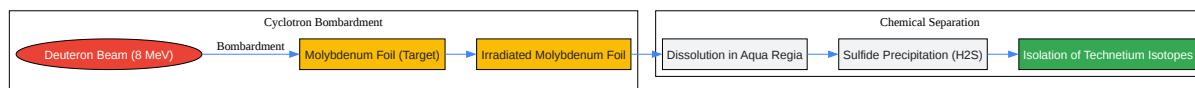
- Dissolution of the Molybdenum Target: The irradiated molybdenum foil was dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).
- Precipitation with Hydrogen Sulfide: The acidic solution was treated with hydrogen sulfide (H_2S). Technetium, along with other elements of the sulfur group, precipitates as a sulfide. This step was crucial for separating Technetium from the soluble molybdenum.
- Fractional Precipitation: Further purification was achieved through fractional precipitation. The sulfide precipitate was redissolved, and the acidity of the solution was carefully adjusted to selectively precipitate the sulfides of different elements.
- Coprecipitation with Rhenium: To handle the tracer amounts of Technetium, rhenium was often added as a carrier. The chemical similarity between Technetium and rhenium ensured that they would behave similarly during chemical manipulations, allowing for the effective separation of Technetium along with the carrier.
- Distillation: A key separation step involved the distillation of the volatile heptoxide of Technetium (Tc_2O_7). By oxidizing the Technetium to its +7 state and heating the solution, the volatile oxide could be distilled and collected, effectively separating it from non-volatile elements.

Quantitative Data from Early Synthesis Experiments

The early investigations provided the first quantitative data on the properties of Technetium isotopes. The following tables summarize the key findings from the initial experiments.

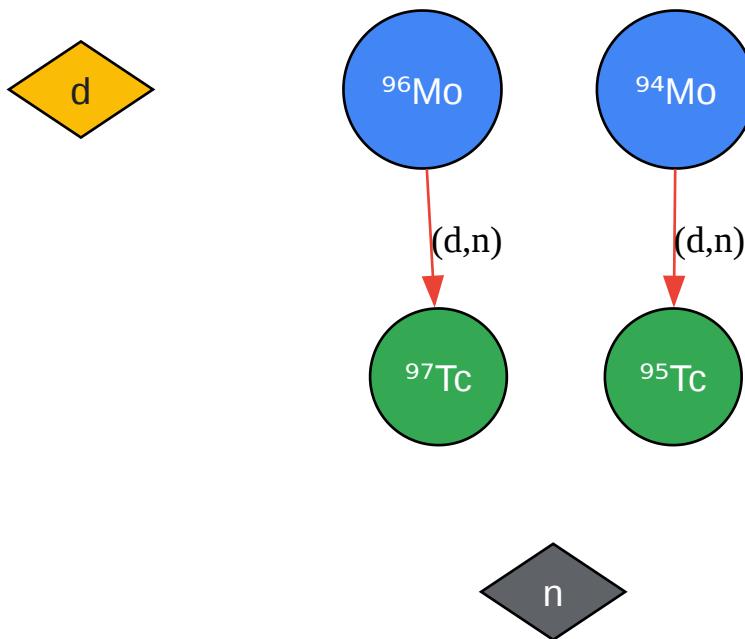
Table 1: Cyclotron and Irradiation Parameters

Parameter	Value	Reference
Accelerator	37-inch Cyclotron	[4]
Location	University of California, Berkeley	[2]
Projectile	Deuterons	[2]
Deuteron Energy	8 MeV	[6]
Beam Current	Not explicitly stated in initial papers	
Irradiation Time	Not explicitly stated in initial papers	
Target Material	Molybdenum Foil	[2]


Table 2: Identified Technetium Isotopes and their Properties (circa 1937-1938)

Isotope	Half-life	Decay Mode	Reference
95mTc	61 days	Isomeric Transition, Electron Capture	[7]
97mTc	91 days	Isomeric Transition, Electron Capture	[7]
99mTc	6.01 hours	Isomeric Transition	[6]

Note: The initial papers by Perrier and Segrè identified the presence of Technetium isotopes with half-lives of 90, 80, and 50 days, which were later attributed to 95mTc and 97mTc.


Visualization of Experimental Workflow and Nuclear Reactions

The following diagrams, generated using the DOT language, illustrate the key processes in the early synthesis of Technetium isotopes.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the first synthesis of Technetium.

[Click to download full resolution via product page](#)

Fig. 2: Nuclear reactions for the synthesis of ⁹⁵Tc and ⁹⁷Tc.

Conclusion

The early investigations into the synthesis of Technetium isotopes by Perrier and Segrè were a triumph of experimental physics and chemistry. Their work not only filled a gap in the periodic table but also laid the foundation for the production of artificial radioisotopes, which have had a profound impact on science and medicine. The methodologies they developed for the irradiation of targets and the chemical separation of tracer amounts of new elements remain

fundamental to the field of radiochemistry. This guide provides a detailed account of these pioneering efforts, offering valuable insights for researchers and professionals in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nipponium as a new element (Z=75) separated by the Japanese chemist, Masataka Ogawa: a scientific and science historical re-evaluation [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. ajsonline.org [ajsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. technetium — Wordorigins.org [wordorigins.org]
- 6. Technetium-99m - Wikipedia [en.wikipedia.org]
- 7. Discovery, nuclear properties, synthesis and applications of technetium-101 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Investigations into the Synthesis of Technetium Isotopes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199928#early-investigations-into-the-synthesis-of-technetium-isotopes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com